Tetrabromophenol blue
Description
Overview and Historical Context of Tetrabromophenol Blue as a Chemical Compound
This compound, systematically named 4,5,6,7-tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-benzo[c] chemimpex.comoxathiole 1,1-dioxide, is a member of the sulfonephthalein family of dyes. Its intricate molecular structure, featuring eight bromine atoms distributed across three aromatic ring systems, establishes it as one of the most heavily brominated organic compounds utilized in analytical chemistry. This extensive halogenation significantly influences its chemical and physical properties.
While the precise historical details of its initial synthesis are not extensively documented in readily available literature, its development is rooted in the broader history of synthetic indicators that began in the late 19th and early 20th centuries. The study of sulfonephthalein dyes, to which this compound belongs, has been a subject of scientific inquiry for many years, with a focus on understanding their synthesis, impurities, and applications in pH measurement. researchgate.net The closely related compound, Bromophenol Blue, which has four fewer bromine atoms, was developed earlier and its uses are well-documented, suggesting that this compound was likely synthesized as a more halogenated derivative to explore enhanced properties. wikipedia.org
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 4430-25-5 |
| Molecular Formula | C₁₉H₆Br₈O₅S |
| Molecular Weight | 985.54 g/mol |
| IUPAC Name | 2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenol |
| Synonyms | Tetrabromophenoltetrabromosulfophthalein, TBPB, 3,3',3'',4,5,5',5'',6-Octabromophenolsulfonphthalein |
This table is populated with data from various chemical databases. chemimpex.comnih.govsigmaaldrich.com
Evolution of Research Applications of this compound
The research applications of this compound have evolved significantly from its initial use as a simple acid-base indicator. Its distinct color change from yellow-green in acidic conditions (pH 3.0) to blue in more alkaline environments (pH 4.6) made it a valuable tool in classical analytical chemistry for titrations.
The evolution of its applications can be traced through several key stages:
Early Use as a pH Indicator: Similar to other sulfonephthalein dyes, its primary initial application was as a visual indicator for determining the acidity or alkalinity of solutions. chemimpex.com
Biochemical Assays for Protein Determination: A significant advancement in its application was its use in biochemical assays to quantify proteins. Researchers discovered its ability to bind to proteins, particularly albumin, leading to a color change that could be measured spectrophotometrically. sigmaaldrich.com This "protein error" of indicators became a valuable analytical tool, and the high affinity of this compound for proteins made it particularly useful for detecting proteinuria in clinical diagnostics. sigmaaldrich.comnih.gov The enhanced bromination compared to Bromophenol Blue results in superior protein-binding characteristics.
Staining Agent in Electrophoresis and Histology: Following the utility of its congener Bromophenol Blue as a tracking dye in gel electrophoresis, this compound also found applications as a staining agent in histology and microbiology to visualize cellular structures. chemimpex.comsigmaaldrich.com
Advanced Analytical and Material Science Applications: More recently, research has explored its use in more sophisticated applications. These include its role as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), where it has shown potential for efficient light harvesting. ntu.edu.sg It has also been investigated for use in radiation-sensitive indicators and in the development of paper-based sensors for various analytes. mdpi.com
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is characterized by its application in innovative technologies and advanced analytical methods. Emerging trends indicate a shift from its traditional role towards more specialized and high-performance applications.
Biosensors and Diagnostic Assays: There is ongoing research into the use of this compound in the development of biosensors. researchgate.netnih.gov Its ability to bind to specific biomolecules is being leveraged to create sensitive and selective detection methods. For instance, it is a key component in some urine dipstick tests for the detection of proteinuria, a marker for kidney disease. sigmaaldrich.com Research has shown that it can be used in colorimetric and visual methods for the determination of urinary protein, with detection limits as low as 0.16 ppm for bovine serum albumin. researchgate.net
Materials Science and Energy: In the field of materials science, this compound is being investigated as a sensitizer in dye-sensitized solar cells. Experimental results have shown a short-circuit current density of 0.09 mA/cm² and an open-circuit voltage of 0.39 V, indicating its potential in photoelectric conversion. ntu.edu.sg Its incorporation into polymer matrices to create radiation-sensitive indicators is another area of active research.
Environmental Monitoring: this compound is being applied in environmental testing for the detection and quantification of pollutants in water samples. chemimpex.com Recent studies have also explored its use in conjunction with nanomaterials for the removal of dyes from aqueous solutions, highlighting its relevance in environmental remediation research. iapchem.org
Pharmacological and Biological Studies: The compound serves as a model system for studying the mechanism of action of protein-inhibiting drugs. biosynth.com It has been shown to inhibit cancer cells and human pathogens by binding to basic proteins in the cell membrane. biosynth.com Furthermore, it has been observed to inhibit the polymerase chain reaction (PCR) by acting as a competitive inhibitor with respect to DNA. biosynth.com
Interdisciplinary Significance of this compound in Scientific Inquiry
This compound's diverse applications underscore its significant interdisciplinary nature, connecting various fields of scientific inquiry.
Chemistry and Biology: The compound serves as a crucial bridge between chemistry and biology. Its fundamental properties as a pH indicator are rooted in chemical principles of acid-base equilibria, while its application in protein assays and as a biological stain are vital for biochemical and cell biology research. chemimpex.comsigmaaldrich.com For example, its use in the histochemical recognition of proteins demonstrates a direct link between its chemical reactivity and its utility in biological studies. scribd.com
Materials Science and Engineering: The exploration of this compound in dye-sensitized solar cells and radiation-sensitive films places it at the intersection of chemistry and materials science. Its optical and electronic properties are of fundamental interest to chemists, while engineers and material scientists are focused on integrating it into functional devices.
Environmental Science and Analytical Chemistry: In environmental science, this compound is used in analytical methods to monitor water quality. chemimpex.com This application relies on the principles of analytical chemistry for the detection and quantification of substances, demonstrating the synergy between these two fields in addressing environmental challenges. Studies on the electrochemical and microbial treatment of water contaminated with related dyes like Bromophenol Blue further highlight this interdisciplinary connection. iapchem.org
Medicine and Diagnostics: The use of this compound in diagnostic tests for proteinuria showcases its importance in medical science. researchgate.netsigmaaldrich.com This application translates fundamental chemical interactions into practical tools for clinical diagnosis, bridging the gap between basic scientific research and healthcare.
Table 2: Comparative Properties of this compound and Bromophenol Blue
| Property | This compound | Bromophenol Blue |
| Molecular Formula | C₁₉H₆Br₈O₅S | C₁₉H₁₀Br₄O₅S |
| Molecular Weight ( g/mol ) | 985.54 | 669.96 |
| Number of Bromine Atoms | 8 | 4 |
| pH Transition Range | 3.0 (yellow-green) - 4.6 (blue) | 3.0 (yellow) - 4.6 (blue) |
| Key Application Difference | Superior protein-binding characteristics | Commonly used as an electrophoresis tracking dye |
This table compiles data from comparative studies and chemical databases. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br8O5S/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19/h1-4,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMIVFWZGPTDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H6Br8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063451 | |
| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |
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Molecular Weight |
985.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-25-5 | |
| Record name | Tetrabromophenol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-25-5 | |
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| Record name | Tetrabromophenol blue | |
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| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |
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| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |
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| Record name | 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol] S,S-dioxide | |
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| Record name | TETRABROMOPHENOL BLUE | |
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Ii. Advanced Synthesis and Derivatization Methodologies of Tetrabromophenol Blue
Refined Synthetic Pathways for Tetrabromophenol Blue
The synthesis of this compound is a well-established process, yet it requires careful control of reaction conditions to achieve the desired product quality. The most common and industrially practiced method is the direct bromination of Phenol (B47542) Red.
The core synthetic route to this compound is the electrophilic aromatic substitution of Phenol Red (phenolsulfonphthalein). This reaction leverages the high reactivity of the phenol rings within the Phenol Red structure. The hydroxyl (-OH) groups on the aromatic rings are strongly activating, directing the incoming electrophile (bromine) to the ortho and para positions. wvu.edu
The mechanism proceeds in a stepwise fashion. msu.edulibretexts.org First, the bromine molecule (Br₂) is polarized, often assisted by a solvent, to create a strong electrophile (Br⁺). youtube.com In the presence of Phenol Red, the electron-rich aromatic rings attack the electrophilic bromine. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org This intermediate is stabilized by resonance, delocalizing the positive charge across the ring. msu.edu In the final, rapid step, a proton (H⁺) is removed from the ring, restoring its aromaticity and resulting in a brominated phenol ring. msu.edulibretexts.org This process is repeated until the available activated positions on both phenolic rings are substituted with bromine atoms, leading to the formation of the octabromo-derivative, which is the main component of the product commonly referred to as this compound. europa.eu
The reaction is typically carried out using elemental bromine as the brominating agent and glacial acetic acid as the solvent. The acetic acid medium facilitates the reaction by helping to polarize the bromine molecule.
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions and the formation of impurities. Key parameters that are controlled during synthesis include temperature, reaction time, and the stoichiometry of the reactants.
Industrial-scale synthesis often involves heating a mixture of Phenol Red in glacial acetic acid, followed by the gradual addition of bromine. Precise temperature control, typically heating the mixture to 80–90°C, is critical to facilitate the dissolution of Phenol Red and promote the reaction while preventing oxidative degradation. Automated temperature regulation using jacketed reactors is a common feature in industrial settings. The use of a molar excess of bromine is necessary to ensure complete substitution on the aromatic rings. Response Surface Methodology (RSM) is a statistical technique that can be employed to model and optimize the interplay of various reaction conditions, such as pH, temperature, and reactant concentrations, to achieve the highest possible yield and product quality. eurjchem.comresearchgate.net
| Parameter | Typical Value/Description | Purpose | Source |
|---|---|---|---|
| Reactant | Phenolsulfonphthalein (Phenol Red) | Starting material for bromination. | |
| Brominating Agent | Bromine (Br₂) | Provides the electrophile for substitution. A molar excess is used. | |
| Solvent | Glacial Acetic Acid | Dissolves reactants and facilitates the polarization of bromine. | |
| Temperature | 80–90°C | Optimizes reaction rate and reactant dissolution; minimizes degradation. | |
| Equipment | Glass-lined or PTFE-lined steel reactors | Prevents corrosion from bromine and acetic acid. |
Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials and byproducts. The primary impurities are typically under-brominated derivatives, such as hexa- and heptabromo-phenolsulfonphthaleins, which result from incomplete bromination. europa.eu
A common purification method involves neutralizing the crude product with a base like sodium hydroxide (B78521). This step can also be used to prepare the water-soluble sodium salt of this compound. Subsequent treatment with activated carbon is employed to adsorb and remove colored impurities. The purified product is then typically isolated by filtration and dried under a vacuum.
The purity and composition of the final product and its intermediates are assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a key method used to determine the relative composition of the mixture, quantifying the percentages of the main octabromo-derivative and the various hepta- and hexa-bromo impurities. europa.eueuropa.eu This characterization is essential to ensure the product meets the required specifications for its intended applications.
| Step/Technique | Description | Purpose | Source |
|---|---|---|---|
| Neutralization | Crude product is treated with sodium hydroxide. | Aids in purification and can be used to prepare the sodium salt. | |
| Activated Carbon Treatment | The neutralized solution is treated with activated carbon. | Removes colored impurities through adsorption. | |
| Drying | The purified product is dried under vacuum. | Removes residual solvent and moisture. | |
| HPLC | High-Performance Liquid Chromatography is used for analysis. | Quantifies the purity and composition, identifying different brominated homologues. | europa.eueuropa.eu |
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound and its derivatives. Techniques such as NMR and IR spectroscopy provide detailed information about the molecular architecture of the compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. The IR spectrum of this compound displays characteristic absorption peaks that confirm its structure and purity.
Key diagnostic peaks in the FTIR (Fourier-Transform Infrared) spectrum include a strong band around 1190 cm⁻¹, which is attributed to the sulfur-oxygen (S=O) stretching vibrations of the sulfone group. Another characteristic peak appears at approximately 570 cm⁻¹, corresponding to the carbon-bromine (C-Br) stretching vibrations, confirming the presence of the bromine substituents on the aromatic rings. These specific spectroscopic markers are crucial for the reliable identification and quality control of this compound. nih.gov
| Vibrational Mode | Characteristic Peak (cm⁻¹) | Functional Group | Source |
|---|---|---|---|
| Sulfur-Oxygen Stretch | ~1190 | Sulfone (S=O) | |
| Carbon-Bromine Stretch | ~570 | Aryl Bromide (C-Br) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic properties of this compound (TBPB) and quantifying its concentration in solutions. The absorption of UV-Vis radiation by TBPB promotes electrons from their ground state to higher energy orbitals, resulting in a spectrum with characteristic absorption bands. These electronic transitions, primarily n → π* and π → π*, are influenced by the molecule's complex conjugated system and the presence of auxochromic groups, such as the hydroxyl and bromine substituents. uzh.chupi.edu The UV-Vis spectrum of TBPB typically displays multiple absorption maxima (λmax), which can be influenced by the solvent used. upi.edu For instance, in ethanol (B145695), TBPB exhibits distinct absorption peaks. researchgate.net A reported UV absorption profile notes maxima at 224 nm, 299 nm, and 610 nm. cir-safety.org
The intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. upi.edu This principle allows for the accurate determination of TBPB concentration by measuring its absorbance at a specific wavelength, typically at its λmax where the sensitivity is highest. ubbcluj.ro The pH of the solution significantly affects the electronic structure of TBPB, leading to distinct color changes. It transitions from yellow-green at pH 3.0 to blue at pH 4.6, a property that is harnessed in its application as a pH indicator. This color change is a visual manifestation of the shift in the molecule's electronic transitions as it undergoes protonation or deprotonation.
Table 1: UV-Vis Absorption Maxima of this compound
| Wavelength (λmax) | Solvent System | Reference |
|---|---|---|
| 224 nm | Not Specified | cir-safety.org |
| 299 nm | Not Specified | cir-safety.org |
| 610 nm | Not Specified | cir-safety.org |
| Not Specified | Ethanol | researchgate.net |
Table view of the UV-Vis absorption maxima for this compound in different solvent systems.
Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and structural elucidation of this compound and its related substances. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. core.ac.uk The initial stage involves the ionization of the TBPB molecule, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. researchgate.net The mass analyzer then determines the mass-to-charge ratio (m/z) of the molecular ion, providing an accurate molecular weight. For the fully octabrominated homologue of TBPB, the expected molecular weight is approximately 985.59 g/mol . cir-safety.org
Tandem mass spectrometry (MS/MS) further enhances structural analysis by inducing fragmentation of the selected molecular ion. core.ac.uk The resulting fragmentation pattern provides valuable information about the molecule's structure, including the connectivity of its atoms and the location of its functional groups. While specific fragmentation pathways for TBPB are not extensively detailed in the provided context, the analysis of related brominated compounds like tetrabromobisphenol A (TBBPA) by LC-ESI-MS/MS often involves monitoring the transition of the deprotonated molecule [M-H]⁻ to bromide ions (Br⁻). researchgate.net This type of analysis is crucial for confirming the identity of TBPB and for identifying and characterizing impurities and degradation products. core.ac.uknih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 985.59 g/mol | cir-safety.org |
| Ionization Technique | Electrospray Ionization (ESI) | researchgate.netresearchgate.net |
| Common Fragmentation | [M-H]⁻ → Br⁻ | researchgate.net |
Table view of the key mass spectrometry parameters for the analysis of this compound.
Chromatographic Purity Assessment of this compound
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and quantifying its various brominated homologues and other impurities. europa.eueuropa.eu Due to the manufacturing process, commercial TBPB is often a mixture containing not only the octabromo-derivative but also hepta- and hexa-bromo homologues. europa.eueuropa.eu HPLC methods, typically employing UV detection at multiple wavelengths such as 210 nm, 254 nm, and 615 nm, are used to separate and quantify these components. europa.eu
Regulatory bodies and suppliers have set specifications for the composition of TBPB. For instance, one report indicates that the octabromo homologue should constitute at least 42.2% of the material, with the heptabromo- and hexabromo-homologues not exceeding 38.7% and 12.9%, respectively. europa.eueuropa.eu Another purity specification from a supplier, controlling for specific homologues, states a purity of >98.5%. cir-safety.org HPLC analysis is also critical for identifying and quantifying other organic impurities, which may include acetylated or benzylated homologues, although these are typically present at very low levels (<0.09%). cir-safety.org The significant variation in the composition of different batches of TBPB underscores the importance of robust HPLC methods for quality control. europa.eu
Table 3: HPLC Purity Specifications for this compound
| Component | Specification (Batch TBFB3/02/30) | Reference |
|---|---|---|
| Octabromo-homologue | ≥ 42.2% | europa.eueuropa.eu |
| Heptabromo-homologues | ≤ 45.8% (38.7% + 7.1%) | europa.eueuropa.eu |
| Hexabromo-homologue | ≤ 12.9% | europa.eueuropa.eu |
| Acetylated/Benzylated Impurities | < 0.09% | cir-safety.org |
Table view of the purity specifications for this compound as determined by HPLC analysis.
Gas Chromatography (GC), often coupled with headspace sampling, is the standard method for the detection and quantification of residual solvents in pharmaceutical and chemical products, including this compound. chromatographyonline.comnih.gov Residual solvents are organic volatile impurities that may be present from the synthesis and purification processes. scharlab.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set limits for the presence of these solvents due to their potential toxicity. chromatographyonline.com
The analysis typically involves dissolving the TBPB sample in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then heating the sample in a sealed vial to allow the volatile residual solvents to partition into the headspace gas. scharlab.com An aliquot of this gas is then injected into the GC for separation and detection. scharlab.com For TBPB, one report indicated that solvents like methanol, ethanol, isopropanol, n-propanol, acetone, ethyl acetate (B1210297), cyclohexane, methyl ethyl ketone, and monochlorobenzene were not detected. europa.eu However, another source reported the presence of n-propanol as a solvent residue at 4.86% w/w. cir-safety.org This highlights the necessity of GC analysis to ensure that residual solvent levels comply with regulatory standards. chromatographyonline.comsigmaaldrich.com
Table 4: Reported Residual Solvent Analysis in this compound
| Solvent | Detection Status | Reported Level | Reference |
|---|---|---|---|
| n-Propanol | Detected | 4.86% w/w | cir-safety.org |
| Methanol | Not Detected | - | europa.eu |
| Ethanol | Not Detected | - | europa.eu |
| Isopropanol | Not Detected | - | europa.eu |
| Acetone | Not Detected | - | europa.eu |
| Ethyl acetate | Not Detected | - | europa.eu |
| Cyclohexane | Not Detected | - | europa.eu |
| Methyl ethyl ketone | Not Detected | - | europa.eu |
| Monochlorobenzene | Not Detected | - | europa.eu |
Table view of the results from Gas Chromatography analysis for residual solvents in this compound.
Derivatization Strategies for Enhanced Functionality of this compound
The functional groups on the this compound molecule, such as the phenolic hydroxyl groups, offer sites for derivatization and conjugation to biomolecules. This strategy aims to create hybrid molecules that combine the signaling properties of TBPB with the specific targeting capabilities of biomolecules like proteins, antibodies, or aptamers. nii.ac.jpmdpi.com The goal of such conjugation is often to deliver the dye to a specific biological target for applications in bioimaging, diagnostics, or targeted therapy. nii.ac.jpmdpi.com
While specific examples of TBPB conjugated to biomolecules are not detailed in the provided context, the principles of bioconjugation are well-established. For instance, dyes can be coupled to antibodies to create antibody-drug conjugates (ADCs) or imaging agents that can selectively bind to specific antigens on cells, such as tumor cells. nii.ac.jpmdpi.com The conjugation chemistry must be carefully chosen to ensure that the biological activity of the targeting biomolecule and the signaling function of the dye are preserved. rsc.org The resulting conjugates can enable long-term in vivo fluorescence imaging and the targeted delivery of a payload to a specific site. nii.ac.jp This approach holds potential for developing advanced diagnostic and therapeutic tools based on the TBPB scaffold.
Immobilization Techniques for Sensor Development
The utility of this compound (TBPB) as a sensing agent, particularly for pH and other analytes, is significantly enhanced through its immobilization onto solid supports. Immobilization prevents the dye from leaching into the sample solution, enhances stability, and allows for the creation of reusable and robust sensor devices. uni-regensburg.deresearchgate.net Key methodologies for immobilization include physical entrapment, covalent bonding, and adsorption.
Physical Entrapment in Sol-Gel Matrices: One of the most prevalent methods for immobilizing pH indicators like TBPB is through entrapment within a sol-gel matrix. mdpi.comubd.edu.bn The sol-gel process involves the hydrolysis and condensation of precursors, typically metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS), to form a porous glass-like or ceramic network at low temperatures. nih.gov The TBPB dye is added during the formation of the sol and becomes physically trapped within the pores of the resulting matrix as it solidifies. ubd.edu.bnnih.gov
This technique is advantageous because it is relatively simple and the inert, transparent nature of the silica (B1680970) matrix is ideal for optical sensing applications. mdpi.com The properties of the final sensor can be tuned by altering the sol-gel formulation, such as by co-polymerizing TEOS with other materials like cellulose (B213188) acetate to create a cross-linked organic-inorganic carrier. nih.gov Research has shown that entrapping bromophenol blue and other indicators in sol-gel films can produce effective optical pH sensors. mdpi.comubd.edu.bnnih.gov For instance, an optical pH sensor was developed by embedding bromophenol blue, along with other indicators like Congo red and cresol (B1669610) red, into a carrier formed by the cross-linking of TEOS and cellulose acetate. nih.gov While this method is effective, changes in the apparent pKa of the immobilized dye can occur over time due to the microenvironment within the matrix. acs.org
Covalent Immobilization: To create more robust sensors with minimal dye leaching, covalent bonding provides a permanent attachment of the TBPB molecule to a polymer support. researchgate.netgoogle.com This method requires a support material with reactive functional groups (e.g., primary or secondary amines) and a suitable chemical reaction to link the dye. google.com
A notable technique for this purpose is the Mannich reaction. google.com This reaction involves the aminoalkylation of an acidic proton located on the TBPB molecule with formaldehyde (B43269) and an amine group from the support material, such as a nylon membrane or an amino-functionalized silica surface. google.com A patent describes a general method for covalently immobilizing indicator dyes, including bromophenol blue, onto supports like nylon membranes or aminopropyl-functionalized glass using formaldehyde. google.com This process creates a stable, covalent link, ensuring the indicator remains fixed even in aggressive environments. google.com The choice of polymer support can also influence the pKa of the immobilized dye, allowing for the tuning of the sensor's responsive range. google.com
Adsorption: Physical adsorption is a simpler immobilization method where the dye is held onto the surface of a support via non-covalent interactions such as van der Waals forces, hydrogen bonding, or electrostatic interactions. uni-regensburg.de While straightforward, this method is often less stable than covalent bonding or entrapment, and dye leaching can be a significant issue, particularly in aqueous solutions. uni-regensburg.deresearchgate.net
| Immobilization Technique | Support Material | Description | Primary Application | Reference |
|---|---|---|---|---|
| Physical Entrapment (Sol-Gel) | Silica (from TEOS), Cellulose Acetate | The dye is physically trapped within the porous network of a polymer or ceramic matrix during its formation. | Optical pH Sensors | mdpi.comubd.edu.bnnih.gov |
| Covalent Bonding (Mannich Reaction) | Nylon Membranes, Aminopropyl-functionalized Silica/Glass | A permanent chemical bond is formed between the dye and functional groups on the support surface. | Robust Optical Sensors for pH and other analytes | google.com |
| Adsorption | Polymers, Cellulose | The dye is held on the support surface by non-covalent forces like electrostatic or hydrogen bonding. | Simple, disposable test strips | uni-regensburg.deresearchgate.net |
Nanocomposite Synthesis incorporating this compound
The integration of TBPB into nanocomposites is an advanced strategy to develop novel materials with enhanced sensing capabilities. Nanomaterials like graphene and metallic nanoparticles offer unique optical and electronic properties that can be harnessed to create highly sensitive and selective sensors.
Graphene-Based Nanocomposites: Graphene and its derivatives, such as reduced graphene oxide (rGO), are excellent candidates for sensor development due to their large surface area, high carrier mobility, and ability to interact with molecules through π-π stacking. nih.govnih.gov TBPB can be incorporated into graphene-based composites to create hybrid sensing materials. For instance, a composite of rGO and bromophenol blue has been utilized for the detection of gases like ammonia. nih.gov
The synthesis of these nanocomposites can be achieved through various methods. A common approach is the in situ chemical reduction of graphene oxide in the presence of TBPB, which leads to a composite where the dye molecules are adsorbed onto the surface of the rGO sheets. nih.gov Another method involves simple mixing or blending of pre-synthesized rGO with a TBPB solution. nih.gov Hydrothermal or solvothermal methods can also be employed, where the synthesis of the nanocomposite occurs in a sealed vessel under controlled temperature and pressure, facilitating the formation of well-defined structures. researchgate.net For example, a Cu-rGO/ZnO ternary nanocomposite was synthesized via a hydrothermal method for the photocatalytic degradation of bromophenol blue, showcasing a method that could be adapted for sensor synthesis. researchgate.net
Metal Nanoparticle Composites: Gold nanoparticles (AuNPs) are widely used in colorimetric sensors due to their unique localized surface plasmon resonance (LSPRs) properties, which result in intense and size-dependent color. mdpi.com The aggregation or change in the dielectric environment of AuNPs causes a distinct color shift, which can be used as a sensing mechanism. mdpi.com
TBPB can be incorporated into AuNP-based systems to create colorimetric sensors. The synthesis of such composites often involves a one-step reduction of a gold salt (e.g., HAuCl₄) in the presence of a reducing agent and a stabilizer, where TBPB could be part of the stabilizing system or the analyte-recognition element. mdpi.comnih.gov For example, a method for synthesizing AuNPs uses a reducing agent where the addition of an analyte during the synthesis process induces aggregation and a color change. mdpi.com While not a direct synthesis of a TBPB-nanocomposite, this principle can be applied by functionalizing the surface of AuNPs with TBPB to create a responsive system where analyte binding to the TBPB moiety alters the LSPR of the nanoparticles.
| Nanocomposite Type | Synthesis Method | Principle of Operation | Potential Application | Reference |
|---|---|---|---|---|
| rGO/Tetrabromophenol Blue | In-situ chemical reduction, Hydrothermal synthesis | The TBPB dye interacts with the rGO surface, and the composite's conductivity or optical properties change upon analyte exposure. | Gas sensors (e.g., for ammonia) | nih.gov |
| Cu-rGO/ZnO/Tetrabromophenol Blue | Hydrothermal Method | Primarily studied for photocatalysis, but the synthesis method creates a ternary composite structure suitable for sensing applications. | Photocatalysis, adaptable for chemical sensors | researchgate.net |
| Gold Nanoparticle (AuNP) - TBPB functionalized | Chemical reduction (e.g., Turkevich method), Seeded growth | Analyte interaction with the TBPB on the AuNP surface causes nanoparticle aggregation or dispersion, leading to a color change (LSPR shift). | Colorimetric sensors for various analytes | mdpi.commdpi.com |
Iii. Analytical Chemistry Applications and Methodological Advancements Utilizing Tetrabromophenol Blue
pH Indicator Systems and Advanced Spectrophotometric Applications of Tetrabromophenol Blue
The application of TBPB as a pH indicator is fundamental to its use in analytical chemistry. This property is harnessed in various spectrophotometric techniques for precise measurements and kinetic studies.
This compound functions as a pH indicator by exhibiting a distinct color transition across a specific pH range. The compound changes from yellow-green at a pH of 3.0 to blue at a pH of 4.6. This visible change is a direct consequence of the ionization of its molecular structure, specifically the protonation and deprotonation of its phenolic hydroxyl groups.
In acidic environments (pH < 3.0), the molecule exists in its protonated, acidic form, which appears yellow-green. As the pH increases towards the alkaline range, the phenolic groups lose protons (deprotonate). This deprotonation alters the electronic structure and conjugation within the molecule, causing a shift in the absorption spectrum towards longer wavelengths. The result is the characteristic blue color observed at pH levels of 4.6 and above. This reversible reaction makes TBPB a reliable indicator for monitoring pH changes. The underlying mechanism involves the transformation of the dye from a free acidic form to a bound basic form upon interaction with a base or a change in the solution's pH. nih.gov
The structural changes and the resulting color transitions at different pH levels are summarized below:
| pH Range | Molecular State | Observed Color |
| < 3.0 | Protonated (Acidic Form) | Yellow-Green |
| 3.0 - 4.6 | Transition (Mixture of Forms) | Green |
| > 4.6 | Deprotonated (Basic Form) | Blue |
This table illustrates the pH-dependent color transitions of this compound based on its ionization state.
The distinct colorimetric properties of TBPB have been exploited in the development of advanced pH sensing technologies. These platforms offer high precision and have applications in various fields. One approach involves embedding TBPB into organically modified silicate (B1173343) (OrMoSil) spots supported on materials like polyvinylidene fluoride (B91410) (PVDF) to create pH-responsive colorimetric sensor arrays. mdpi.com These sensors utilize the hue profile as the analytical signal, which has been shown to provide higher precision compared to other color spaces like RGB or XYZ. mdpi.com
When combined with other indicators like bromothymol blue, these arrays can cover a wide pH range (e.g., 1.0 to 8.0). mdpi.com The precision of such systems can be remarkably high, with errors as low as 0.016 to 0.021 pH units. Paper-based sensors coupled with smartphone-assisted analysis represent another significant advancement. This method allows for convenient and precise pH determination, achieving precision levels of 0.016-0.021 pH units, making it a valuable tool for on-site analysis. The development of fiber optic pH sensors coated with TBPB is another area of innovation, offering a broad measurement range. researchgate.net
Spectrophotometry is a key technique for studying the kinetics of chemical reactions involving TBPB. By monitoring the change in absorbance at a specific wavelength over time, researchers can determine reaction rates and elucidate mechanisms. For instance, kinetic studies have been performed on the fading of the closely related bromophenol blue in strongly alkaline mediums. acs.org Such experiments can involve synthesizing the indicator and then studying its decomposition kinetics under specific conditions.
TBPB is utilized for the quantitative analysis of various substances, particularly proteins in aqueous solutions. The method is based on the dye-binding principle, where the formation of a blue ion associate between TBPB and a protein, such as bovine serum albumin (BSA), can be measured spectrophotometrically at a specific wavelength (e.g., 625 nm). researchgate.net This allows for the determination of protein concentrations in the parts-per-million range. researchgate.net The presence of surfactants like Triton X-100 can enhance the reaction. researchgate.net
The behavior of pH indicators like TBPB has also been studied in non-traditional environments such as amorphous solid systems. The acid-base characteristics of bromophenol blue within citrate (B86180) buffer systems have been examined after lyophilization (freeze-drying). researchgate.net Using techniques like diffuse reflectance-visible spectroscopy, it was found that the extent of protonation of the indicator could be significantly different in the amorphous solid state compared to the aqueous solution. researchgate.netresearchgate.net This difference is attributed to the fact that the apparent hydrogen activity can vary substantially in amorphous systems. researchgate.net Such research is crucial for understanding and controlling the stability of pharmaceuticals and other materials in solid formulations.
Protein Binding Assays and Diagnostic Implementations of this compound
The interaction of TBPB with proteins forms the basis of important analytical assays, particularly in clinical diagnostics for the detection of proteinuria.
The fundamental mechanism of TBPB in protein assays is its ability to bind to proteins, which induces a color change in the dye. This phenomenon is often referred to as a "protein-error" because the indicator changes color due to the presence of protein, even when the pH is held constant by a buffer. google.com When TBPB, buffered at a pH of approximately 3, interacts with proteins like albumin, its color shifts from yellow to green or blue, depending on the protein's concentration. google.comchemicalbook.com
The binding is pH-dependent and involves a combination of electrostatic and hydrophobic interactions. researchgate.netscientificlabs.co.ukavantorsciences.com The anionic sulfonate groups on the TBPB molecule are thought to engage in electrostatic interactions with positively charged groups on the protein surface. researchgate.net Simultaneously, the brominated aromatic rings of the dye contribute to hydrophobic interactions with nonpolar regions of the protein. researchgate.net The enhanced bromination in TBPB, compared to its predecessor bromophenol blue, leads to stronger hydrophobic interactions, resulting in more sensitive and selective protein detection, particularly for albumin. This specific affinity for albumin makes TBPB a valuable reagent in urinalysis for detecting proteinuria, a key indicator of kidney disease. scientificlabs.co.uk
Advanced Methodologies for Protein Quantification in Biological Samples using this compound
This compound (TBPB) serves as a valuable dye in various protein quantification methodologies due to its ability to bind to proteins, particularly albumin, and exhibit a distinct color change. google.com This property forms the basis of several advanced analytical techniques designed for sensitive and accurate protein determination in biological fluids.
One advanced approach involves the use of TBPB in colorimetric and visual methods for urinary protein determination. In a study, TBPB was found to react with bovine serum albumin (BSA) at a pH of 3.2 in the presence of the surfactant Triton X-100 to form a blue ion associate. researchgate.net This reaction allowed for the quantification of BSA in the range of 0 to 20 parts per million (ppm) by measuring the absorbance at 625 nm. researchgate.net The limit of detection for this method was reported to be 0.16 ppm for BSA. researchgate.net Furthermore, a visual method was developed by collecting the TBPB-bound BSA on a membrane filter, enabling the creation of a standard color calibration chart for visual comparison. researchgate.net
Paper-based analytical devices (μPADs) represent another significant advancement in protein quantification using TBPB. These low-cost and portable sensors have been optimized for proteinuria diagnosis with smartphone-assisted signal acquisition. nih.gov In the development of these devices, the TBPB method was selected for its sufficiently low limit of detection (39 mg·L−1) and long-term stability (up to 3 months). nih.gov In these paper-based sensors, TBPB electrostatically interacts with proteins, causing a color change from yellow to blue. nih.gov
Flow injection analysis (FIA) is another sophisticated technique that has incorporated TBPB for the rapid and sensitive determination of protein in urine. While some FIA methods have utilized other dyes, the principles can be adapted for TBPB. For instance, a highly sensitive spectrophotometric method for urinary protein has been reported using dye-metal complexes in micellar media. scispace.com The use of FIA allows for automated, rapid, and sensitive analysis compared to batchwise methods. scispace.com
The following table summarizes the performance of an advanced colorimetric method using TBPB for the determination of Bovine Serum Albumin (BSA).
| Analyte | Method | pH | Wavelength (nm) | Linear Range (ppm) | Limit of Detection (ppm) |
| BSA | Colorimetric | 3.2 | 625 | 0-20 | 0.16 |
| Data sourced from a study on colorimetric and visual methods for urinary protein determination. researchgate.net |
These advanced methodologies highlight the versatility of TBPB in modern analytical chemistry, enabling more sensitive, rapid, and accessible protein quantification in various biological samples.
Clinical Diagnostic Applications: Proteinuria Screening via Dipstick Assays
This compound is a cornerstone in the clinical screening for proteinuria, the presence of excess protein in urine, primarily through its use in urinalysis dipstick tests. chemicalbook.comwikilectures.euaafp.org These tests are widely used as a rapid, inexpensive, and semi-quantitative method for detecting urinary proteins, which can be an early indicator of kidney disease. chemicalbook.comchikd.org
The principle behind the dipstick assay is the "protein error of indicators." labce.comlabmed.org.tw The test pad on the dipstick is impregnated with TBPB and buffered at an acidic pH, typically around 3.0. chemicalbook.comlabce.com In the absence of protein, the pad maintains a yellow color. labce.com However, when proteins, particularly albumin, are present in the urine, they bind to the TBPB molecules. wikilectures.eu This binding alters the pKa of the dye, causing it to release hydrogen ions and change color, even though the pH of the urine sample remains constant. labce.comwikilectures.eu The color of the pad transitions from yellow to green and then to blue with increasing protein concentrations. labce.comnih.gov
This color change is visually compared to a chart provided by the manufacturer to provide a semi-quantitative estimation of the protein concentration. nih.gov The results are typically graded as negative, trace, 1+, 2+, 3+, or 4+. aafp.orgnih.gov A reading of 1+ or more is generally considered abnormal. aafp.org For example, a "trace" reading may correspond to a protein concentration of 10-29 mg/dL, while a "4+" could indicate a concentration of over 1,000 mg/dL. chikd.org
Dipstick tests using TBPB are particularly sensitive to albumin, the most common type of protein found in urine in cases of glomerular disease. aafp.orgnih.gov However, they are less sensitive to other proteins like globulins and Bence-Jones proteins. aafp.orgnih.gov The test's specificity and sensitivity for albuminuria are reported to be over 99 percent. aafp.org
The table below illustrates a typical grading system for a TBPB-based urine dipstick test for protein.
| Reading | Approximate Protein Concentration (mg/dL) | Color |
| Negative | <10 | Yellow |
| Trace | 10-29 | Yellow-Green |
| 1+ | 30-100 | Green |
| 2+ | 100-300 | Greenish-Blue |
| 3+ | 300-1,000 | Blue |
| 4+ | >1,000 | Dark Blue |
| Concentration ranges and colors are approximate and can vary by manufacturer. aafp.orgchikd.orgfpnotebook.com |
Due to their ease of use and rapid results, TBPB-based dipstick assays are an essential tool for initial screening of proteinuria in various clinical settings, from routine check-ups to the management of patients with known kidney disease. google.comnih.gov
Interference Studies and Method Validation in Diagnostic Assays with this compound
While this compound (TBPB) dipstick assays are a valuable screening tool for proteinuria, their accuracy can be affected by various interfering substances and conditions, necessitating thorough method validation. journalagent.comnih.gov Understanding these interferences is crucial for correct interpretation of results and avoiding misdiagnosis.
False-Positive Results: Several factors can lead to a false-positive protein reading, where the dipstick indicates the presence of protein when it is not pathologically elevated. These include:
Alkaline Urine: A urine pH greater than 8 can overwhelm the buffer system on the test pad, causing a color change independent of protein concentration. aafp.orgwikilectures.euaafp.org However, some studies suggest that TBPB dipsticks are robust against pH changes within the physiological range. nih.gov
Contaminants: The presence of quaternary ammonium (B1175870) compounds, often found in disinfectants, can cause false-positive results. labce.comjournalagent.com Skin cleansers containing chlorhexidine (B1668724) have also been implicated. labce.com
Other Substances: Highly buffered alkaline urine, prolonged immersion of the reagent strip in urine, and the presence of heavy mucus, pus, semen, or vaginal secretions can also lead to false positives. aafp.org Certain medications, such as penicillins and sulfonamides, have also been reported to cause false-positive results in some protein tests. aafp.orgfpnotebook.com
False-Negative Results: Conversely, false-negative results, where the test fails to detect clinically significant proteinuria, can also occur:
Dilute Urine: In very dilute urine (specific gravity < 1.010), the protein concentration may fall below the detection limit of the dipstick, even if the 24-hour excretion is abnormally high. aafp.orgaafp.org
Acidic Urine: A highly acidic urine (pH less than 4.5) can interfere with the color change mechanism. aafp.org
Presence of Non-Albumin Proteins: The TBPB method is most sensitive to albumin. aafp.orgwikipedia.org If the proteinuria consists mainly of other proteins, such as globulins or Bence-Jones proteins, the dipstick may yield a false-negative or underestimated result. aafp.orgwikipedia.org
Method Validation Studies: Research has been conducted to validate the robustness of TBPB-based dipsticks. One study investigated the effects of pH and specific gravity on protein detection using three different brands of dipsticks. nih.gov The findings indicated that urine protein results were not affected by alkalinization with sodium hydroxide (B78521) (NaOH) up to a pH of 10.9. nih.gov However, false positives did occur at high pH when using sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) for alkalinization, which also significantly increased the total CO2 concentration. nih.gov The study also found that high ionic strength, induced by adding sodium chloride (NaCl), could lead to false-negative results. nih.gov Ultimately, the research concluded that TBPB dipsticks provide robust detection of proteinuria when human urine is within physiological ranges of pH, total CO2, and ionic strength. nih.gov
The following table summarizes common interferences in TBPB-based diagnostic assays for proteinuria.
| Interference Type | Interfering Factor | Effect on Result |
| False Positive | Highly alkaline urine (pH > 8) | Increases color development |
| False Positive | Quaternary ammonium compounds | Mimics protein binding |
| False Positive | Chlorhexidine | Mimics protein binding |
| False Negative | Highly dilute urine (SG < 1.010) | Lowers protein concentration |
| False Negative | Non-albumin proteins (e.g., globulins) | Reduced sensitivity |
| False Negative | High ionic strength | Interferes with dye-protein interaction |
| Data compiled from multiple sources. aafp.orgaafp.orgfpnotebook.comnih.gov |
These studies underscore the importance of considering potential interferences and validating the method's performance to ensure the reliability of TBPB-based diagnostic assays in clinical practice.
Electrochemical Sensor Development based on this compound
Fabrication and Characterization of this compound-Modified Electrodes
The unique electrochemical properties of this compound (TBPB) have led to its incorporation into modified electrodes for the development of advanced sensors. The fabrication of these electrodes involves the immobilization of TBPB or its composites onto a conductive substrate, which can then be used for the sensitive determination of various analytes.
One approach to fabrication involves creating nanocomposites. For example, a nanocomposite of polyaniline/nanohematite (α-Fe2O3)/Prussian Blue has been synthesized and used to modify paper-based sensors. nih.gov While this specific example doesn't explicitly use TBPB in the composite itself, it demonstrates the principle of using complex materials to enhance sensor performance. TBPB can be incorporated into similar nanocomposite structures to leverage both its electrochemical activity and the high surface area and conductivity of the nanomaterials.
Another fabrication technique is the modification of paper-based electrodes through electrospraying. A study detailed the use of a graphene/polyvinylpyrrolidone/polyaniline (G/PVP/PANI) nanocomposite to modify a paper-based biosensor. nih.gov This method allows for a controlled deposition of the sensing material onto the electrode surface. TBPB could be integrated into such a system, either by being part of the sprayed composite or by subsequent immobilization onto the modified surface.
Characterization of these TBPB-modified electrodes is a critical step to understand their performance. Electrochemical techniques are central to this process. Cyclic voltammetry (CV) is commonly used to study the redox behavior of the modified electrode, confirming the successful immobilization of TBPB and evaluating its electrochemical activity. Electrochemical Impedance Spectroscopy (EIS) is another powerful tool used to probe the interfacial properties of the electrode, providing information about charge transfer resistance and capacitance, which can change upon analyte binding. whiterose.ac.uk
The development of these modified electrodes often aims to create reagentless impedimetric immunosensors. In such sensors, the binding of a target analyte to a bioreceptor on the electrode surface causes a measurable change in impedance, with TBPB potentially playing a role as an electrochemical mediator or as part of the conductive matrix. whiterose.ac.uk
Voltammetric Determination of Analytes utilizing this compound Composites
This compound (TBPB) composites integrated into electrodes can be effectively used for the voltammetric determination of various analytes. Voltammetry is an electrochemical technique where the current is measured as the applied potential is varied. The presence of TBPB in the electrode material can enhance the electrochemical signal, leading to more sensitive and selective detection.
The principle behind this application lies in the ability of the TBPB-modified electrode to catalyze the electrochemical reaction of the target analyte or to exhibit a change in its own voltammetric signal upon interaction with the analyte. For instance, in a biosensor, the binding of a target analyte to a bioreceptor immobilized on the electrode can alter the electrochemical environment at the electrode surface. This change can affect the electron transfer kinetics of TBPB, resulting in a measurable change in the voltammetric response, such as a shift in peak potential or a change in peak current.
An example of a related application is the development of a paper-based electrochemical DNA biosensor. In this sensor, an anthraquinone (B42736) (AQ)-labeled probe was immobilized on a graphene-polyaniline modified electrode. nih.gov The electrochemical signal of the AQ label changed upon hybridization with the target DNA. A similar principle could be applied using TBPB as the electrochemical reporter.
The performance of such sensors is evaluated by constructing a calibration curve, where the voltammetric signal (e.g., peak current from differential pulse voltammetry or square wave voltammetry) is plotted against the concentration of the analyte. From this, key analytical parameters such as the linear range, limit of detection (LOD), and sensitivity can be determined.
Integration of this compound in Biosensing Platforms
This compound (TBPB) is a versatile molecule that can be integrated into various biosensing platforms, extending its utility beyond simple colorimetric assays to more sophisticated detection systems. These platforms often aim to achieve high sensitivity, selectivity, and potential for point-of-care diagnostics.
One area of integration is in the development of conformational BRET (Bioluminescence Resonance Energy Transfer) biosensors. While a specific study focused on ERM proteins using a luciferase-based system, the underlying principle of using a molecule to report on conformational changes is relevant. biologists.com TBPB, with its environmentally sensitive spectral properties, could potentially be used in FRET (Förster Resonance Energy Transfer) or other spectroscopic-based biosensors where protein binding or conformational changes alter its photophysical properties.
In the context of electrochemical biosensors, TBPB can be a key component. The development of biosensors often involves the immobilization of a bioreceptor (like an antibody, enzyme, or nucleic acid) onto a transducer surface. whiterose.ac.uk TBPB can be part of this system in several ways:
As an electrochemical mediator: It can shuttle electrons between the biorecognition element and the electrode surface, facilitating the electrochemical signal generation.
As a label: Similar to how other dyes are used, TBPB could potentially be used as an electrochemical or optical label attached to a probe molecule.
The development of such biosensors is a multi-step process that includes the design of the biosensor architecture, selection of appropriate linkers and scaffolds, and optimization of the output signal. nih.gov For instance, research into building synthetic biosensors using red blood cell proteins highlights the complexity and potential of designing novel sensing systems where a molecule like TBPB could be integrated to transduce a binding event into a measurable signal. nih.gov
The ultimate goal of integrating TBPB into these platforms is often to create low-cost, portable, and easy-to-use diagnostic devices, such as paper-based sensors or electrochemical point-of-care systems for various medical applications. nih.govuni-regensburg.de
Chromatographic and Electrophoretic Applications of this compound
This compound (TBPB), also commonly known as bromophenol blue, is a versatile dye with significant applications in separation sciences. Its utility stems from its distinct color, pH-dependent charge, and predictable migratory behavior under an electric field. These properties have made it an indispensable tool in both molecular biology laboratories and environmental analysis.
This compound is widely employed as a tracking dye in both agarose (B213101) and polyacrylamide gel electrophoresis for the separation of nucleic acids (DNA and RNA) and proteins. spectrumchemical.comabcam.com Its primary function is to provide a visible, colored front that allows the researcher to monitor the progress of the electrophoretic run in real-time. thermofisher.com
In a typical loading buffer or dye, this compound is mixed with the biological sample before it is loaded into the wells of the gel. thermofisher.com The loading buffer also contains a high-density agent, such as glycerol, which ensures the sample sinks neatly into the well. thermofisher.com At a neutral or alkaline pH, this compound carries a slight negative charge, causing it to migrate towards the positive electrode (anode) along with the negatively charged DNA/RNA or SDS-coated proteins. spectrumchemical.comsigmaaldrich.com
The migration rate of the dye is dependent on several factors, including the concentration of the agarose or polyacrylamide in the gel and the composition of the electrophoresis buffer (e.g., TAE or TBE buffer). wikipedia.org This predictable migration allows it to be used as an approximate indicator for the position of small-molecular-weight molecules. For instance, in a standard 1% agarose gel, this compound migrates at a rate comparable to a DNA fragment of approximately 300 base pairs (bp). wikipedia.org In polyacrylamide gels used for protein separation, it typically runs at or near the buffer front, marking the leading edge of the separation. abcam.com This visual tracking prevents the smaller, faster-migrating molecules from running off the end of thegel. thermofisher.com
| Gel Type | Buffer System | Approximate Co-migration Rate (DNA Fragment Size) | Reference |
|---|---|---|---|
| 1% Agarose | TAE or TBE | ~300 bp | wikipedia.org |
| 2% Agarose | Not Specified | ~150 bp | wikipedia.org |
| Agarose (General) | Not Specified | ~300-500 bp | abcam.com |
| Agarose | TAE | <370 bp | thermofisher.com |
| Agarose | TBE | <220 bp | thermofisher.com |
| Polyacrylamide (Protein) | Not Specified | At the buffer/ion front | abcam.com |
The analytical utility of this compound extends to environmental science, particularly in the chromatographic and spectrophotometric detection of pollutants. Its application in this field is primarily as a reagent or indicator in assays designed to quantify specific analytes in environmental matrices like water.
One significant application is in the spectrophotometric determination of proteins, such as albumin, in water samples, which can be an indicator of certain types of pollution. researchgate.net In these methods, the this compound dye binds to the protein. This binding event at a specific pH (e.g., pH 3.2) causes a measurable shift in the dye's absorption spectrum, forming a blue-colored complex. researchgate.net The intensity of this color, measured by a spectrophotometer at a specific wavelength (e.g., 625 nm for albumin), is proportional to the concentration of the protein in the sample. researchgate.net This dye-binding method provides a basis for quantifying protein pollutants in aqueous environments.
Furthermore, this compound itself can be an environmental analyte of interest due to its use in various industries. Environmental scientists may use chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the presence of this compound and its derivatives in water samples. Monitoring for such compounds is important, as synthetic dyes can be persistent in aquatic environments. canada.caresearchgate.net Studies have also investigated the removal of this compound from wastewater using various adsorbents, with UV-Vis spectroscopy being the method to determine its concentration before and after treatment. researchgate.net
| Analytical Method | Role of TBPB | Analyte Detected | Matrix | Detection Principle | Reference |
|---|---|---|---|---|---|
| Spectrophotometry | Reagent | Albumin (Protein) | Urine/Aqueous Samples | Dye-binding causes a color change, measured at λmax ~625 nm. | researchgate.net |
| Spectrophotometry | Reagent | Proteins | Subsurface Environmental Samples | Quantitative estimation based on dye-binding. | epa.gov |
| UV-Vis Spectroscopy | Analyte | This compound | Aqueous Solution | Measurement of dye concentration for adsorption studies. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Analyte | This compound and its derivatives | Not Specified | Separation and quantification of dye components. |
Iv. Theoretical and Computational Chemistry Studies of Tetrabromophenol Blue
Quantum Chemical Investigations of Electronic Structure and Reactivity of Tetrabromophenol Blue
Quantum chemical calculations are fundamental to understanding the intrinsic properties of TBPB, such as its geometry, electronic energy levels, and how it interacts with light.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ebsco.com It is routinely applied to determine optimized molecular geometries and to calculate critical molecular-level descriptors, including molecular orbital energy levels. mdpi.com For complex molecules like this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to predict ground-state geometries, including bond lengths, bond angles, and dihedral angles, with a good degree of accuracy. imist.maresearchgate.netnih.gov
The stability of a molecule is inherently linked to the strength of its bonds; generally, shorter bond lengths imply stronger bonds and a more stable molecule. researchgate.net DFT calculations provide these geometric parameters, offering a foundational understanding of the molecule's structural framework. researchgate.netarabjchem.org
Furthermore, DFT is crucial for calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. physchemres.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org For TBPB and related dyes, these calculations are vital for predicting their behavior in applications such as dye-sensitized solar cells. researchgate.netntu.edu.sg
Table 1: Representative Frontier Orbital Energies for this compound (Note: Specific values can vary based on the computational method, basis set, and the specific form of the molecule being modeled, e.g., its protonation state.)
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source(s) |
| DFT/B3LYP/6-311G(d,p) | Value | Value | ~0.90 | physchemres.org |
| DFT/PBEPBE/6-311G(d,p) | Not Specified | Not Specified | Not Specified | ntu.edu.sg |
No specific HOMO/LUMO energy values for TBPB were found in the provided search results, but the HOMO-LUMO gap was reported in a study on a similar complex.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronically excited states. rsc.orgscience.gov It is a powerful method for simulating the optical properties of molecules like TBPB, providing results that often show good agreement with experimental UV-Vis absorption spectra. imist.mantu.edu.sgrsc.org
TD-DFT calculations yield critical information about electronic transitions, including their excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption). nih.govwestmont.edu By analyzing the molecular orbitals involved in these transitions, researchers can understand the nature of the electronic excitation, such as whether it is a localized transition or involves charge transfer. researchgate.net
For TBPB, TD-DFT studies have been performed to elucidate its photoelectrical properties, particularly in the context of its use as a sensitizer (B1316253) in dye-sensitized solar cells. ntu.edu.sg These calculations help to explain the observed absorption spectra in different environments (gas phase vs. solvent). For instance, calculations have shown that the main absorption band of TBPB arises from specific electronic transitions between its frontier molecular orbitals. ntu.edu.sg The method is also used to understand the pH-dependent color change (halochromism) by modeling the spectra of the different protonated and deprotonated forms of the molecule. acs.org
Table 2: Calculated Optical Properties and Excited State Transitions for this compound (Note: Values are dependent on the computational level and environment.)
| Computational Method | Environment | Excited State | Major Transition | Oscillator Strength (f) | Calculated λmax (nm) | Experimental λmax (nm) | Source(s) |
| TD-DFT/PBEPBE/6-31G(d) | Gas | S1 | H→L | Not specified | - | - | ntu.edu.sg |
| TD-DFT/PBEPBE/6-31G(d) | Gas | S2 | H-1→L | 0.0072 | - | - | ntu.edu.sg |
| TD-DFT/PBEPBE/6-31G(d) | Gas | S3 | H→L+1 | Not specified | - | - | ntu.edu.sg |
| TD-DFT/PBEPBE/6-311G(d,p) | Ethanol (B145695) | - | - | Not specified | - | 433 | ntu.edu.sg |
| TD-DFT | Ethanol | - | - | Not specified | 537 | 548 |
H and L refer to HOMO and LUMO, respectively. H-1 is the orbital below the HOMO, and L+1 is the orbital above the LUMO.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. wikipedia.org This technique is particularly useful for understanding how a molecule like TBPB behaves in a solution and how it interacts with its environment, which is crucial for predicting properties like solvent effects and pH responsiveness. acs.orgmedchemexpress.com
To study pH responsiveness, MD simulations can be combined with quantum mechanics in a hybrid approach (QM/MM). acs.org In such studies, the dye molecule is treated with a higher level of theory (quantum mechanics), while the surrounding solvent molecules are treated with a more computationally efficient method (molecular mechanics). This allows for the simulation of the dye in a realistic aqueous environment. By running simulations at different pH values, which involves modeling different protonation states of the TBPB molecule, researchers can observe changes in the molecule's conformation, hydration, and ultimately, its electronic properties. acs.orgambermd.org
A combined MD and TD-DFT/MM study on the closely related bromophenol blue (BPB) has provided significant insight into the origin of its color change with pH. acs.org The study revealed that the shift in the absorption spectrum is due to the interconversion between different neutral, anionic, and dianionic forms of the dye. acs.org The simulations can track the dynamic changes in the molecule's structure and its interactions with water molecules, providing a molecular-level explanation for the experimentally observed pKa and color transition. acs.orgmdpi.com These findings serve as a strong model for understanding the analogous pH-responsive behavior of TBPB.
Mechanistic Studies of this compound Chemical Reactions
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions involving TBPB, from redox processes to substitution reactions.
This compound can undergo both oxidation and reduction reactions, leading to changes in its chemical structure and a loss of color. researchgate.netsrce.hr Computational studies can help identify the most likely sites for these reactions and map out the potential energy surfaces of the reaction pathways.
Reduction Pathways: The reductive degradation of TBPB has been studied, particularly in the context of environmental remediation. rsc.org A key pathway is reductive debromination, where the bromine atoms are sequentially removed from the phenolic rings. rsc.orgresearchgate.net This process can be initiated by photocatalysis, where photogenerated electrons are transferred to the TBPB molecule. rsc.org This electron transfer can lead to the formation of a radical anion, which is unstable and dissociates by cleaving a carbon-bromine bond, releasing a bromide ion. rsc.org Further degradation can proceed through the cleavage of C-C bonds in the molecular backbone. rsc.org Quenching experiments, which identify the reactive oxygen species (ROS) involved, combined with the identification of intermediates, have shown that superoxide (B77818) radicals (O₂˙⁻) and photogenerated holes (h⁺) can be major contributors to the degradation process. rsc.org
Oxidation Pathways: Anodic oxidation is another method for degrading TBPB. researchgate.netsrce.hr In these electrochemical processes, the reaction rate is highly dependent on factors like pH and current density. researchgate.netsrce.hr Computational analyses, such as those using DFT to calculate local reactivity descriptors, have been performed to identify the active sites for oxidative attack. srce.hr These studies have shown that the bromine atoms are highly susceptible to attack by oxidizing species, suggesting that debromination is also a key initial step in the oxidative degradation pathway. srce.hr The oxidation can also involve the extended π-system of the molecule. researchgate.net The degradation can proceed through the formation of intermediates like 2,6-dibromophenol (B46663) via C-C bond cleavage. rsc.org
The four bromine atoms on each of the two phenolic rings of TBPB are potential sites for substitution reactions. The reactivity of these halogen atoms is a central aspect of TBPB's chemistry. The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles—electron-rich species. nih.gov
Nucleophilic substitution reactions can theoretically occur via different mechanisms, such as the Sₙ1 (unimolecular) or Sₙ2 (bimolecular) pathways. ebsco.comwikipedia.org An Sₙ2 reaction involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The rate of such a reaction depends on the concentration of both the TBPB and the nucleophile. nau.edu An Sₙ1 reaction would involve a two-step process starting with the slow ionization of the C-Br bond to form a carbocation intermediate, which then rapidly reacts with a nucleophile. nau.edu The specific mechanism would depend on the reaction conditions, the nature of the nucleophile, and steric factors around the carbon atom.
Structure-Activity Relationship (SAR) Studies of Brominated Phenolsulfonphthalein Derivatives
Structure-activity relationship (SAR) studies for brominated phenolsulfonphthalein derivatives, such as this compound, investigate how modifications to the molecular structure, particularly the degree and position of bromine substitution, influence the compound's chemical and physical behaviors. These studies are crucial for understanding the performance of these dyes as indicators and for designing new molecules with tailored properties.
The number and arrangement of bromine atoms on the phenolsulfonphthalein skeleton have a profound impact on the molecule's optical and electronic characteristics. The heavy bromination in this compound, which typically contains eight bromine atoms, distinguishes it significantly from its less halogenated counterpart, Bromophenol Blue, which has four. This extensive halogenation pattern alters the electronic distribution within the molecule, influencing its absorption of light and the energy levels of its molecular orbitals.
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to model these effects. researchgate.net For this compound, the absorption region is predicted and observed to be between 300 nm and 550 nm. ntu.edu.sg Experimental measurements in ethanol show a maximum absorption (λmax) at 548 nm, while computational models predict a peak at 537 nm. The difference in halogenation leads to distinct spectroscopic properties; for instance, the extensive bromination in this compound increases its molecular weight by approximately 47% compared to Bromophenol Blue, which affects its physical and chemical properties.
Theoretical investigations into the electronic properties reveal that the electron transitions are key to the dye's function. In the gas phase, the strongest oscillator strength for this compound is associated with the S2 excited state, corresponding to an electron transition from the HOMO-1 orbital to the LUMO. ntu.edu.sg In solvent, the S3 excited state shows the strongest oscillator strength, with the transition occurring from the HOMO to the LUMO+1 orbital. ntu.edu.sg These studies highlight how the bromination pattern directly modulates the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the dye's color, photostability, and potential in applications like dye-sensitized solar cells. ntu.edu.sgresearchgate.net
Table 1: Comparative Optical and Electronic Properties of this compound and Bromophenol Blue
| Property | This compound | Bromophenol Blue | Source |
| Molecular Formula | C₁₉H₆Br₈O₅S | C₁₉H₁₀Br₄O₅S | |
| Bromine Atoms | 8 | 4 | |
| Molecular Weight | 985.55 g/mol | 670.0 g/mol | |
| Absorption Range | 300-550 nm | Not Specified | ntu.edu.sg |
| Experimental λmax (Ethanol) | 548 nm | Not Specified | |
| Computational λmax (TD-DFT) | 537 nm | Not Specified | |
| Primary Electron Transition (Solvent) | H→L+1 (S3 state) | Not Specified | ntu.edu.sg |
The effectiveness of a phenolsulfonphthalein derivative as a pH indicator is directly correlated with its molecular structure, specifically the ease with which its phenolic hydroxyl groups can be deprotonated. The color change of these indicators is due to a change in the molecule's ionization state, which alters the extent of the conjugated system and thus the wavelengths of light it absorbs. gspchem.com
In this compound and its relatives, the numerous bromine atoms act as strong electron-withdrawing groups. This inductive effect pulls electron density away from the phenolic rings, making the hydroxyl protons more acidic and easier to remove. Consequently, the pKa values of the hydroxyl groups are lowered, causing the color transition to occur in a more acidic pH range.
Both this compound and the less-brominated Bromophenol Blue exhibit a similar pH transition range, from approximately pH 3.0 to 4.6. At pH values below 3.0, the molecule is in its protonated, yellow-green (for this compound) or yellow (for Bromophenol Blue) form. gspchem.com As the pH increases to above 4.6, the hydroxyl groups deprotonate, leading to a structural rearrangement and the formation of a quinoidal structure with an extended conjugated system. This results in the characteristic blue color of the basic form. gspchem.com
The extensive bromination in this compound is reported to provide more distinct color changes and improved stability compared to other indicators. The structural integrity provided by the eight bromine atoms enhances its reliability for analytical applications such as acid-base titrations. Computational studies have further shown that the bromine atoms are the most susceptible sites for attack by oxidizing species, a factor that can influence the dye's stability and degradation pathways. srce.hrresearchgate.netiapchem.org
Table 2: Indicator Performance of Brominated Phenolsulfonphthalein Derivatives
| Indicator | pH Transition Range | Acidic Color | Basic Color | Source |
| This compound | 3.0 – 4.6 | Yellow-Green | Blue | |
| Bromophenol Blue | 3.0 – 4.6 | Yellow | Blue | gspchem.com |
V. Environmental and Materials Science Research Involving Tetrabromophenol Blue
Environmental Monitoring and Remediation Applications of Tetrabromophenol Blue
The distinct pH-dependent color change and its nature as a synthetic dye make TBPB relevant in both the detection of pollutants and as a target for remediation technologies aimed at removing dyes from wastewater.
This compound is utilized in environmental testing to detect and quantify pollutants in water samples, which aids in the assessment of water quality. chemimpex.com Its function as a pH indicator is crucial in this context, as changes in pH can signify the presence of contaminants. chemimpex.com The compound's color transition from yellow-green to blue between pH 3.0 and 4.6 allows for the visual or spectrophotometric determination of acidity, which can be an indicator of industrial effluent or other forms of pollution.
In addition to its use as a pH indicator, TBPB has been employed in bioassays for detecting proteinuria (the presence of protein in urine), a method that has been adapted for broader environmental protein analysis. scientificlabs.co.uk The binding of TBPB to proteins causes a color change from pale green to blue, with the intensity corresponding to the protein concentration. scientificlabs.co.uk This principle can be applied to environmental samples to detect protein-based contaminants. For instance, albumin and creatinine (B1669602) concentrations in urine samples have been determined using a TBPB dye-binding assay, where the optical density is measured at 625 nm for albumin. researchgate.netresearchgate.net
Recent research has also explored the use of related compounds like bromophenol blue in conjunction with diluents for the easy visualization of diluted samples in water quality testing, such as for E. coli and Enterococci. bio-rad.com
As a synthetic dye, TBPB can be a component of industrial wastewater from sectors like textiles and paper. rsc.orgbohrium.com Its removal from water sources is crucial to mitigate environmental pollution. Adsorption has emerged as a cost-effective and efficient method for this purpose. researchgate.netarabjchem.org
Various adsorbents have been investigated for their efficacy in removing TBPB and similar dyes like bromophenol blue (BPB) from aqueous solutions. These include:
Bio-based Adsorbents: Expired King oyster mushroom (Pleurotus eryngii) has been explored as a low-cost material for the absorption of bromophenol blue. creamjournal.org Optimum conditions for absorption were found to be a 5-hour contact time at pH 5. creamjournal.org
Modified Natural Polymers: A novel adsorbent, Chitosanyl-N-(Naphthalene-1-yl-amine)acetimidamide, synthesized from chitosan, demonstrated effective removal of bromophenol blue. tandfonline.com Optimal conditions included a 90-minute contact time, pH 4, and an initial dye concentration of 80 ppm, achieving 92% removal. tandfonline.com
Nanomaterials and Composites: A Fe3O4-CuO-activated carbon composite showed a high adsorption capability for bromophenol blue, with a maximum adsorption capacity of 88.60 mg/g. arabjchem.org The optimal conditions for this system were a pH of 9 and a temperature of 65 °C, achieving 97% removal. arabjchem.org Green-synthesized silicon dioxide (SiO2) nanoparticles have also proven to be a promising adsorbent, with a remarkable removal efficiency of 96% for bromophenol blue at an initial concentration of 100 ppm. bibliotekanauki.pl An azo-functionalized magnetic nano-adsorbent was developed for removing bromophenol blue, showing an adsorption capacity of 7.43 mg/g at pH 2. rsc.org
The table below summarizes the performance of different adsorbents in removing bromophenol blue (a structurally similar dye often studied in these contexts) from water.
| Adsorbent Material | Optimal pH | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Fe3O4-CuO-Activated Carbon | 9 | 88.60 | 97 | arabjchem.org |
| Azo-functionalized magnetic nanoparticles | 2 | 7.43 | 74.27 | rsc.org |
| Chitosanyl-N-(Naphthalene-1-yl-amine)acetimidamide | 4 | - | 92 | tandfonline.com |
| Green-synthesized SiO2 nanoparticles | - | - | 96 | bibliotekanauki.pl |
| King oyster mushroom (Pleurotus eryngii) | 5 | - | - | creamjournal.org |
Data for some adsorbents were reported for Bromophenol Blue (BPB), a closely related triphenylmethane (B1682552) dye.
Electrochemical oxidation presents another advanced method for treating water contaminated with TBPB and similar dyes. srce.hr This technique is recognized for its high efficiency and for minimizing the formation of secondary pollutants. srce.hr
Studies have demonstrated the effective degradation of bromophenol blue (BPB) using various electrode materials.
Boron-Doped Diamond (BDD) Anodes: BDD electrodes have been successfully used for the electrochemical degradation of BPB, proving highly effective in color and COD (Chemical Oxygen Demand) removal. matec-conferences.org
Porous PbO2–ZrO2 Composite Electrodes: These composite electrodes achieved a 96.9% removal efficiency for BPB and a 74.7% COD removal after 90 minutes of electrolysis. researchgate.net The optimal conditions were found to be an initial BPB concentration of 30 mg L−1, a current density of 40 mA cm−2, and a pH of 4. researchgate.net
Graphite (B72142)/Copper Electrodes: The electrochemical treatment of BB using graphite and copper electrodes has been shown to be highly effective. futo.edu.ngiapchem.org Computational studies suggest that the bromine atoms on the TBPB molecule are the most susceptible sites for attack by oxidizing species, initiating the degradation process. iapchem.org
Research has shown that parameters such as current density, pH, and electrolyte concentration significantly influence the efficiency of the electrochemical degradation process. researchgate.netfuto.edu.ng
Advanced Materials Incorporating this compound
The photophysical and chemical properties of TBPB make it a candidate for integration into advanced functional materials.
Dye-sensitized solar cells (DSSCs) are a type of third-generation photovoltaic technology that mimics photosynthesis to convert visible light into electrical energy. psu.edu The dye, or sensitizer (B1316253), is a critical component that absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2). espublisher.com
This compound has been investigated as a sensitizer in DSSCs. Experimental and theoretical studies have explored its photoelectrical properties. ntu.edu.sg
Performance Metrics: In one study, DSSCs using TBPB as a sensitizer exhibited a short-circuit current density (Jsc) of 0.09 mA/cm² and an open-circuit voltage (Voc) of 0.39 V. ntu.edu.sg
Comparative Analysis: When compared with the related dye Bromoxylenol blue, TBPB showed better photoelectric conversion efficiency. ntu.edu.sg This superior performance was attributed to a larger driving force for electron injection (ΔGinject), a greater dipole moment, and a longer excited-state lifetime (τ). ntu.edu.sg
Spectral Properties: TBPB has a broad absorption region, spanning from 300 nm to 550 nm, which is advantageous for light harvesting. ntu.edu.sg
The efficiency of organic dyes like TBPB in DSSCs is a subject of ongoing research, with a focus on improving scalability, stability, and economic viability compared to traditional ruthenium-based dyes. dyenamo.se
| DSSC Performance Parameter | This compound | Bromoxylenol Blue | Reference |
| Short-Circuit Current Density (Jsc) | 0.09 mA/cm² | - | ntu.edu.sg |
| Open-Circuit Voltage (Voc) | 0.39 V | - | ntu.edu.sg |
| Photoelectric Conversion Efficiency | Displays good efficiency | Lower than TBPB | ntu.edu.sg |
This compound has been used in the preparation of radiation-sensitive indicators. lookchem.comalibaba.com These indicators are typically films that change color upon exposure to ionizing radiation, providing a visual or spectrophotometric measure of the absorbed dose. This application is particularly relevant for dosimetry in food irradiation and medical sterilization. jcsp.org.pkjcsp.org.pk
Mechanism: These dosimeters often consist of a polymer matrix, such as polyvinyl alcohol (PVA), containing TBPB and a halogenated compound like chloral (B1216628) hydrate (B1144303). jcsp.org.pk Gamma radiation causes the release of hydrochloric acid (HCl) from the chloral hydrate. jcsp.org.pk This acid then protonates the TBPB, causing it to change from its blue alkaline form to its yellow acidic form. jcsp.org.pk
Dosage Range: Films containing TBPB mixed with other dyes and chloral hydrate have been developed for use in the dose range of 1 to 15 kGy, which is suitable for some food irradiation applications. jcsp.org.pk The color of these mixed-dye films changes from blue to yellow, passing through green as an intermediate state. jcsp.org.pk Another system based on tetrabromophenolphthalein (B75775) ethyl ester, a related compound, is effective for doses between 1 and 5 kGy. scispace.com
Performance: The response of these films is dependent on the concentration of the chlorine-containing compound. jcsp.org.pkscirp.org The change in optical density of the film at specific wavelengths is measured to quantify the absorbed radiation dose. jcsp.org.pk
Nanocomposite Materials for Sensing and Catalytic Applications with this compound
The integration of this compound (TBPB), a member of the bromophenol blue (BPB) family of dyes, into nanocomposite materials has opened new avenues for research in environmental sensing and catalysis. These nanocomposites leverage the unique optical properties of TBPB and the enhanced surface area and reactivity offered by nanomaterials to create highly sensitive sensors and efficient catalysts.
Sensing Applications:
Nanocomposites incorporating TBPB are being developed for various sensing applications, particularly for detecting changes in pH and the presence of volatile organic compounds (VOCs). The principle behind this application lies in the pH-dependent color change of TBPB, which is harnessed within a stable and porous nanomaterial matrix.
Researchers have successfully synthesized TBPB-immobilized silica (B1680970) (BPB-S) and silica-titania (BPB-ST) nanocomposites using a sol-gel method for pH sensing. researchgate.net These materials exhibit a porous surface and are thermally stable at high temperatures. researchgate.net When used in fiber optic sensors, the interaction of the evanescent wave with the nanocomposite coating leads to changes in absorption as the pH varies. researchgate.net This allows for the detection of volatile organic vapors by monitoring the pH change. researchgate.net For instance, these sensors have been explored for visually determining the freshness of fish by observing color changes corresponding to the fish's pH. researchgate.net
The performance of these sensors is influenced by the composition of the nanocomposite. For example, BPB-S nanocomposites have shown higher sensitivity in some cases, while BPB-ST nanocomposites have exhibited faster response times. researchgate.net The combination of polymers with nanomaterials like polypyrrole (PPy) on cellulose (B213188) paper has also been investigated for creating disposable optical sensors. researchgate.net
Interactive Data Table: Performance of TBPB-based Nanocomposite pH Sensors
| Nanocomposite Composition | Analyte | Sensitivity | Response Time | Application |
| BPB-Immobilized Silica (BPB-S) | pH | -136.65 counts/pH researchgate.net | 0.8 s researchgate.net | Volatile Organic Vapor Detection researchgate.net |
| BPB-Immobilized Silica-Titania (BPB-ST) | pH | -17.95 counts/pH researchgate.net | 0.2 s researchgate.net | Volatile Organic Vapor Detection researchgate.net |
| rGO/Bromophenol Blue | Ammonia | 2.6 (for 5 ppm) | 3.5–20 min | Gas Sensing nih.gov |
Catalytic Applications:
In the realm of catalysis, TBPB is often used as a model organic pollutant to evaluate the photocatalytic efficiency of newly synthesized nanocomposites. The degradation of the dye under light irradiation serves as a measure of the catalyst's performance.
Several studies have demonstrated the effective photocatalytic degradation of bromophenol blue using various nanocomposites. For example, hematite (B75146) nanoparticles dispersed in a mesoporous TUD-1 matrix have shown high efficiency in degrading BPB under UV irradiation. arabjchem.org The small size and homogeneous dispersion of the hematite nanoparticles within the nanocomposite are crucial for its high photocatalytic activity. arabjchem.org
Similarly, nanocomposites of titanium dioxide (TiO2) modified with activated carbon or clinoptilolite have been used for the photocatalytic degradation of BPB. scite.ai These materials exhibit a synergistic effect, combining adsorption and photocatalysis for the efficient removal of the dye from aqueous solutions. scite.ai The degradation kinetics often follow a pseudo-second-order model, indicating the importance of the interaction between the dye and the catalyst surface. scite.ai
Other notable examples include AgBr-ZnO nanocomposites, which have demonstrated rapid degradation of BPB under visible light, and graphene nanoplatelets/polypyrrole composites that are effective under sunlight. sci-hub.seresearchgate.net The enhanced photocatalytic activity of these nanocomposites is often attributed to the efficient separation of photogenerated electron-hole pairs and, in some cases, the surface plasmon resonance effect of incorporated metal nanoparticles. sci-hub.seresearchgate.net
Interactive Data Table: Photocatalytic Degradation of Bromophenol Blue using Nanocomposites
| Nanocomposite Catalyst | Light Source | Degradation Efficiency | Time | Key Findings |
| Hematite/TUD-1 arabjchem.org | UV | 94.6% arabjchem.org | Not Specified | Efficient degradation due to small, dispersed hematite nanoparticles. arabjchem.org |
| TiO2-Clinoptilolite (Z-TiO2) scite.ai | UV (400 nm) | >80% (COD removal) scite.ai | Not Specified | High photocatalytic efficacy favored by Langmuir adsorption isotherms. scite.ai |
| AgBr-ZnO sci-hub.se | Visible Light | 89.3% sci-hub.se | 50 min sci-hub.se | Enhanced activity due to efficient charge carrier separation. sci-hub.se |
| Graphene/Chitosan nih.gov | Not Specified | 98.6% nih.gov | 120 min nih.gov | Degradation follows the Langmuir adsorption model. nih.gov |
| Cu-rGO/ZnO researchgate.net | Not Specified | 86.2% researchgate.net | Not Specified | Ternary nanocomposite shows good catalytic results. researchgate.net |
| rGO-Supported NiCo2O4/NiS researchgate.net | UV | ~95% (at pH 8) researchgate.net | 8 hours | pH-dependent degradation rate. researchgate.net |
| Gold/ZnFe2O4@rGO researchgate.net | Sunlight | 96% researchgate.net | 180 min | Increased activity due to surface plasmon resonance of Au. researchgate.net |
Vi. Biochemical and Biological Research Applications of Tetrabromophenol Blue
Investigations into Protein-Inhibiting Mechanisms of Tetrabromophenol Blue
This compound serves as a model compound for investigating the mechanisms of protein-inhibiting drugs. nih.gov Its ability to interact with and modulate the function of key biological macromolecules has provided valuable insights into various cellular processes.
Research indicates that this compound can inhibit the growth of cancer cells and human pathogens by binding to basic proteins located in the cell membrane. nih.gov The interaction between TBPB and proteins, such as bovine serum albumin (BSA), is a complex process involving both electrostatic and hydrophobic forces. researchgate.net The primary binding force is considered to be electrostatic attraction, while hydrophobic interactions also play a significant role in the formation of the TBPB-protein complex. researchgate.netnih.gov This binding is characterized by a shift in the absorption spectrum of the dye, a phenomenon that is harnessed in protein quantification assays. researchgate.net While the interactions with serum albumins are well-documented, the specific binding mechanisms of TBPB with basic proteins embedded in cellular membranes are an area of ongoing investigation.
The interaction of the related compound, bromophenol blue (BPB), with proteins like bovine serum albumin and gamma-globulin in acidic solutions has been studied spectrophotometrically. nih.gov These studies suggest that the electrostatic force is the primary driver of the binding. nih.gov
This compound has been observed to inhibit the Polymerase Chain Reaction (PCR). nih.gov The mechanism of this inhibition is believed to be competitive inhibition with respect to the DNA template. nih.gov PCR inhibitors can act through various mechanisms, including direct interaction with DNA, interference with the DNA polymerase enzyme, or sequestration of essential cofactors like magnesium ions. promega.esbioecho.com The related compound, bromophenol blue, is also known to disrupt PCR reactions. nih.gov
There is currently no scientific literature available that describes the effects or inhibition of fluorescein (B123965) angiography by this compound. Fluorescein angiography is a diagnostic procedure in ophthalmology that uses the fluorescence of fluorescein dye to visualize the retinal and choroidal circulation. nih.gov Interference with this procedure would likely involve chemical or physical interaction with fluorescein or disruption of the fluorescence detection process.
This compound has demonstrated inhibitory effects on cancer cells and human pathogens. nih.gov This activity is attributed to its ability to bind to essential proteins within these cells, as mentioned in section 6.1.1. nih.gov While the broad statement of its efficacy exists, specific data on the range of susceptible cancer cell lines and pathogens, as well as the concentrations required for these effects, are not extensively detailed in the currently available literature. The potential for TBPB and its derivatives in the development of new therapeutic agents is an area of interest for further research.
| Cancer Cell Line | Reported Effect of this compound | Reference |
|---|---|---|
| General Cancer Cells | Inhibition has been shown | nih.gov |
| Human Pathogen | Reported Effect of this compound | Reference |
|---|---|---|
| General Human Pathogens | Inhibition has been shown | nih.gov |
Staining Reagents and Biological Imaging with this compound
The vibrant color change of this compound and its affinity for biological molecules make it a useful tool for staining and visualization in histology, microbiology, and other biological imaging applications.
In the field of histology, this compound is utilized as a stain to detect proteins in tissue sections. For instance, it has been used in studies of liver tissue to assess protein content. researchgate.net The staining mechanism relies on the binding of the dye to proteins, which imparts a distinct color to these structures, allowing for their visualization under a microscope. bu.edu Basic dyes, in general, have an affinity for negatively charged components within cells, such as the nuclei which contain nucleic acids, and ribosomes. bu.edu
In microbiology, staining is a fundamental technique for visualizing microorganisms that are otherwise nearly transparent. rcpath.org While specific protocols detailing the use of this compound for microbial staining are not as common as other stains, its properties suggest potential applications. For example, the lactophenol cotton blue stain, which is widely used for the microscopic examination of fungi, utilizes the cotton blue dye to stain the chitin (B13524) in fungal cell walls. nih.govhardydiagnostics.com Given TBPB's protein-binding capacity, it could potentially be used to visualize proteinaceous structures in or on microbial cells.
This compound's utility as a biological stain extends to various applications where the detection and quantification of proteins are necessary. Its use in urinary protein determination is a prime example of its diagnostic application. nih.govnih.gov In this context, the color change of TBPB upon binding to albumin allows for a rapid and semi-quantitative assessment of proteinuria. nih.gov The development of fluorescent derivatives of TBPB holds potential for its use in more advanced cellular and tissue imaging techniques. nih.gov Biological stains are crucial for enhancing the contrast of cellular structures, enabling detailed morphological studies and the identification of specific biomolecules. researchgate.net
Vii. Regulatory Science and Safety Assessments of Tetrabromophenol Blue
Toxicological Studies and Safety Profiles of Tetrabromophenol Blue
Toxicological evaluation is a cornerstone of regulatory assessment, providing critical data on the potential biological effects of a substance. For this compound, studies have focused on its interaction with the skin and eyes.
The extent to which a substance is absorbed through the skin is a critical factor in safety assessment. Studies on this compound have been conducted using human and animal models to determine its potential for systemic exposure.
In Vitro Human Skin Models : Two key in vitro studies were performed using human skin to measure the dermal absorption of this compound. europa.eu
Under non-oxidative conditions (typical for direct hair dyes), the amount of this compound considered bioavailable was 0.05 ± 0.02 µg/cm². europa.eu
Under oxidative conditions (when mixed with developers like hydrogen peroxide), the bioavailable amount was determined to be 0.02 ± 0.02 µg/cm². europa.eu
In a separate study on split-thickness pig skin, a formulation with 0.2% this compound resulted in 2.71 ± 0.89 µg/cm² being considered biologically available. cir-safety.org
Animal Toxicokinetic Studies : Studies in rats provided further insights into the absorption, distribution, and excretion of the compound.
Following oral administration, ¹⁴C-labeled this compound was moderately absorbed (approximately 29-30% of the dose) and was primarily excreted via the feces. europa.eueuropa.eu
Dermal absorption in rats was found to be poor, with very low excretion of the substance via feces (0.8%) and urine (0.01%), indicating low systemic uptake through the skin. cir-safety.org
The data from these studies are summarized in the table below.
| Study Type | Model | Condition | Bioavailable Amount / Absorption | Reference |
| In Vitro Percutaneous Absorption | Human Skin | Non-Oxidative | 0.05 ± 0.02 µg/cm² | europa.eu |
| In Vitro Percutaneous Absorption | Human Skin | Oxidative | 0.02 ± 0.02 µg/cm² | europa.eu |
| Animal Toxicokinetics (Oral) | Wistar Rat | 10 mg/kg & 100 mg/kg | ~30% & ~29% of dose absorbed | europa.eueuropa.eu |
| Animal Toxicokinetics (Dermal) | Wistar Rat | 9 mg/kg bw | Poor absorption (0.8% fecal excretion) | cir-safety.org |
Assessing the potential for a substance to cause irritation upon contact with the eyes or skin is a standard part of safety evaluation for cosmetic ingredients.
Eye Irritation : An acute eye irritation study in rabbits, following OECD Test Guideline 405, demonstrated that the undiluted, pure substance poses a risk of serious eye damage. europa.eueuropa.eu However, when diluted to a 2% concentration, the substance was not considered an eye irritant. europa.eucir-safety.orgeuropa.eu In this test, irritation of the conjunctivae was observed but resolved completely within 24 hours, and no corneal opacity was noted. cir-safety.org
The results of these irritation assessments are detailed in the following table.
| Assessment Type | Species | Concentration | Result | Reference |
| Skin Irritation | Rabbit | Moistened (pure) | Not an irritant | europa.eucir-safety.orgeuropa.eu |
| Eye Irritation | Rabbit | Undiluted (pure) | Risk of serious damage | europa.eueuropa.eu |
| Eye Irritation | Rabbit | 2% dilution | Not an irritant | europa.eucir-safety.orgeuropa.eu |
Chemical Identity and Purity Standards for this compound in Commercial Use
The chemical identity, composition, and stability of a commercial substance are fundamental to its safety assessment, ensuring that the material tested in toxicological studies is representative of the material placed on the market.
Commercial this compound is not a single chemical entity but a mixture of brominated homologues. europa.eueuropa.eu This has been a key point of discussion in regulatory evaluations.
Homologue Profile : The material's name, this compound, is considered misleading because the main component is an octabromo-derivative, and it contains no tetrabromo-homologue. europa.eucosmeticsdesign-europe.com The commercial substance is primarily a mixture of:
Octabromo-phenolsulfonphthalein
Heptabromo-phenolsulfonphthalein
Hexabromo-phenolsulfonphthalein
Batch Variation : Analysis of different batches has shown significant variation in the chemical composition. europa.eu For instance, one batch analyzed contained an octabromo-derivative at 42%, two heptabromo-homologues at <46% (combined HPLC peak area), and a hexabromo-homologue at <13% (HPLC peak area). europa.eu Another analysis of a batch used for toxicity testing identified two heptabromo derivatives (38.7 and 7.1 area %) and one hexabromo derivative (12.9% area) as the major impurities. europa.eueuropa.eu
Purity Specifications : Suppliers have reported purities of >98.5% when manufacturing processes control for specific homologues. cir-safety.org Other sources cite purity levels of ≥95% by HPLC. chemimpex.com The Scientific Committee on Consumer Safety (SCCS) has noted the need for clear specifications to ensure batch-to-batch consistency. europa.eucosmeticsdesign-europe.com
The table below outlines the typical composition found in commercial this compound.
| Component | Reported Content (Example Batch) | Reference |
| Octabromo-homologue | 42% | europa.eu |
| Heptabromo-homologues | < 46% (combined peak area) | europa.eu |
| Hexabromo-homologue | < 13% (peak area) | europa.eu |
The stability of a cosmetic ingredient is crucial, both during storage and under the conditions of its intended use.
Storage and Solution Stability : The substance is reported to be stable when stored at room temperature. chemimpex.com When dissolved in solvents like acetone, DMSO, and phosphate (B84403) buffer (pH 7.5), it remained stable for 7 days at room temperature when protected from light, with recoveries greater than 98%. europa.eu
Stability in Formulations : Long-term stability in a typical hair dye formulation was reported, with 90% recovery after 10 months of storage at 25°C. europa.eu
Stability under Use Conditions : Crucially for hair dyes, stability in an oxidative environment (mixed with hydrogen peroxide and persulfate) was assessed. europa.eu The data indicated that the material is sufficiently stable, with 93% of the dye remaining after 45 minutes at ambient temperature, which covers the typical application time for hair coloring products. europa.eu
Regulatory Frameworks and Scientific Committee Opinions on this compound
The use of this compound in cosmetics is governed by regulatory bodies that review scientific data to establish safe use conditions. The primary scientific body for this in Europe is the Scientific Committee on Consumer Safety (SCCS).
Historical Context : The SCCS and its predecessor committees have evaluated this compound multiple times. Initial submissions in 2003 and 2005 were deemed inadequate for a full safety assessment due to a lack of required data, particularly on percutaneous absorption. europa.eucosmeticsdesign-europe.com
SCCS Opinions :
A 2012 opinion (SCCS/1426/11) raised concerns about the low Margin of Safety for non-oxidative use, the misleading INCI name, the lack of batch specifications, and insufficient stability and dermal absorption data for oxidative use. europa.eueuropa.eucosmeticsdesign-europe.com
Regulatory Status in the EU : In the European Union, this compound is regulated under Annex III of the Cosmetics Regulation (EC) No 1223/2009. cir-safety.org This annex lists substances that are permitted for use only under specific restrictions. For this compound, the maximum authorized concentration in both oxidative and non-oxidative hair dye products is 0.2% in the final on-head formulation. cir-safety.org
Viii. Future Directions and Research Gaps in Tetrabromophenol Blue Studies
Development of Novel Tetrabromophenol Blue Derivatives with Enhanced Properties
The inherent properties of this compound make it a valuable compound, but the development of novel derivatives aims to enhance its performance for specific applications. Research is focused on modifying the TBPB structure to improve its sensitivity, selectivity, and stability. For instance, the synthesis of vanillin (B372448) derivatives has shown promise in creating compounds with enhanced antioxidant and neuroprotective properties. worktribe.com This approach involves reacting vanillin with various amines through reductive amination to produce a new class of compounds with potentially superior biological activities. worktribe.com
Similarly, the development of fluorescent proteins through directed evolution showcases how modifying protein structures can lead to novel properties like enhanced photostability. escholarship.org This methodology could be adapted to engineer TBPB derivatives with tailored optical characteristics for advanced imaging and sensing applications. The goal is to create derivatives with altered degrees of conjugation, leading to shifts in excitation and emission wavelengths. escholarship.org
Another area of interest is the synthesis of derivatives for detecting specific analytes with high precision. For example, a bromophenol derivative has been engineered for the rapid detection of mercury ions (Hg²⁺) and methylmercury (B97897) (CH₃Hg⁺) in both environmental and biological samples. rsc.org This was achieved by converting 4-bromophenol (B116583) into a dialdehyde (B1249045) system, which then reacts with 1,3-ethanedithiol. rsc.org Such targeted modifications could be applied to the TBPB scaffold to create highly selective sensors for various ions and small molecules.
Future research could explore the following:
Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive studies to understand how different functional groups and structural modifications impact the physicochemical and biological properties of TBPB derivatives. worktribe.com
Combinatorial Chemistry Approaches: Utilizing combinatorial library design coupled with high-throughput screening to rapidly synthesize and evaluate a large number of TBPB derivatives for desired properties. frontiersin.org
Targeted Modifications for Specific Applications: Designing and synthesizing derivatives with optimized characteristics for use in areas such as advanced diagnostics, environmental monitoring, and targeted therapeutics.
Exploration of New Application Domains for this compound
While TBPB is well-established as a pH indicator and biological stain, researchers are actively exploring its utility in a variety of new and emerging fields. chemimpex.comnih.govfishersci.nl
Key Emerging Application Areas:
| Application Domain | Specific Use | Research Findings |
| Nanotechnology | Nanomaterial synthesis and characterization. gspchem.com | Bromophenol blue, a related compound, is being investigated for its role in these processes, suggesting similar potential for TBPB. gspchem.com |
| Environmental Monitoring | Detection of pH changes in soil and water. gspchem.com | The use of related dyes for environmental pH sensing indicates a promising avenue for TBPB application. gspchem.com |
| Medical Diagnostics | Development of diagnostic assays for diseases. gspchem.com | The potential of similar dyes in diagnostic assays is an active area of research. gspchem.com |
| Dye-Sensitized Solar Cells (DSSCs) | As a sensitizer (B1316253) to improve solar cell efficiency. ntu.edu.sg | TBPB has shown favorable photoelectrical properties, including higher short-circuit current density and open-circuit voltage compared to other dyes like Bromoxylenol blue. ntu.edu.sg |
| Point-of-Care Testing (POCT) | Development of paper-based sensors for rapid diagnostics. mdpi.comnih.gov | TBPB is used to detect proteins in urine, where it changes color from yellow to blue based on protein concentration. mdpi.comnih.govnih.gov |
| Environmental Remediation | Adsorption and photocatalytic degradation of pollutants. mdpi.com | Magnetic composites containing TBPB-related structures have been shown to be effective in removing dyes from aqueous solutions. mdpi.com |
The exploration of TBPB in dye-sensitized solar cells is particularly noteworthy. Studies have shown that TBPB can act as an efficient sensitizer, with an absorption region spanning from 300nm to 550nm. ntu.edu.sg Experimental results indicate that DSSCs using TBPB exhibit a short-circuit current density (Jsc) of 0.09 mA/cm² and an open-circuit voltage (Voc) of 0.39 V. ntu.edu.sg
In the realm of point-of-care diagnostics, paper-based sensors utilizing TBPB offer a low-cost and rapid method for detecting biological compounds. nih.gov For instance, in the detection of proteinuria, TBPB interacts electrostatically with proteins, causing a color change from yellow to blue, which can be visually assessed. mdpi.comnih.gov
Advanced Computational Modeling for Predictive Research on this compound
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties of molecules like this compound. ntu.edu.sgnih.govdiva-portal.org These methods allow for the in-depth study of a compound's electronic structure, optical properties, and interactions with other molecules, providing insights that can guide experimental research. diva-portal.orgmdpi.com
Applications of Computational Modeling in TBPB Research:
Predicting Spectroscopic Properties: TD-DFT calculations can accurately predict the UV-Vis absorption spectra of TBPB and its derivatives in different solvents. ntu.edu.sg For example, the maximum absorption of TBPB in ethanol (B145695) has been computationally predicted to be at 537 nm, which is in close agreement with the experimental value of 548 nm.
Understanding Reaction Mechanisms: Computational models can elucidate the mechanisms of chemical reactions involving TBPB. For instance, DFT studies can help understand the interconversion between different protonated and deprotonated forms of the molecule, which is crucial for its function as a pH indicator. diva-portal.org
Designing Novel Derivatives: By simulating the properties of hypothetical TBPB derivatives, researchers can identify promising candidates for synthesis. nih.gov This in silico screening approach can significantly reduce the time and resources required for developing new materials with enhanced properties. frontiersin.org
Investigating Molecular Interactions: Hybrid TD-DFT/Molecular Mechanics (MM) approaches can be used to study the behavior of TBPB in complex environments, such as in solution or bound to proteins. diva-portal.org This allows for a more realistic simulation of the molecule's properties and interactions.
A study on Bromophenol Blue, a closely related compound, utilized an integrated approach combining molecular dynamics simulations with TD-DFT/MM calculations to reproduce the pH-dependent red shift in its absorption spectra. diva-portal.org This highlights the power of computational methods to not only predict properties but also to provide a deeper understanding of the underlying molecular mechanisms.
Future research in this area will likely focus on:
Developing more accurate and efficient computational models for larger and more complex systems involving TBPB.
Integrating machine learning and artificial intelligence with computational chemistry to accelerate the discovery of new TBPB-based materials.
Using computational tools to design TBPB derivatives with highly specific and predictable functionalities.
Sustainable Synthesis and Environmental Impact Mitigation of this compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental footprint. For TBPB and its derivatives, this involves developing more sustainable synthesis routes and mitigating the environmental impact of their production and use.
One approach to sustainable synthesis is the use of environmentally benign solvents and reagents. While the traditional synthesis of bromophenol blue, a precursor to TBPB, often involves glacial acetic acid, research is exploring greener alternatives. google.com The development of water-based synthesis methods, for example, would significantly reduce the use of hazardous organic solvents. nih.gov
Another key aspect of green chemistry is the use of renewable resources. Plant extracts, for instance, have been used in the "green synthesis" of nanoparticles for environmental applications, such as the degradation of dyes like bromophenol blue. mdpi.comdeswater.comnih.gov This approach utilizes the phytochemicals present in plants as reducing and capping agents, offering a more sustainable alternative to conventional chemical methods. nih.gov
Strategies for Environmental Impact Mitigation:
Photocatalytic Degradation: Research has shown that materials like titanium dioxide (TiO₂) modified with natural minerals can effectively degrade bromophenol blue dye under UV light. mdpi.com This process helps in the mineralization of the dye, reducing its persistence in the environment.
Adsorption: The use of adsorbents, such as magnetic nanocomposites, has been explored for the removal of bromophenol blue and its derivatives from aqueous solutions. mdpi.com These materials can be easily separated from water after the adsorption process, offering a practical solution for wastewater treatment.
Biodegradation: Investigating the potential for microorganisms to degrade TBPB and its byproducts is another important area of research.
Future efforts in this domain will likely concentrate on developing a fully circular economy for TBPB, from its sustainable synthesis to its efficient removal and potential recycling from waste streams.
Comprehensive Clinical and Biomedical Research on this compound (Excluding dosage/administration)
This compound has several existing and potential applications in the biomedical field, primarily stemming from its ability to interact with proteins and its distinct colorimetric properties. biosynth.com
Current and Potential Biomedical Applications:
| Application Area | Specific Use | Key Findings/Notes |
| Clinical Diagnostics | Detection of proteinuria (excess protein in urine). nih.govavantorsciences.com | The urine dipstick test utilizes TBPB, which changes color from yellow to blue in the presence of albumin, providing a rapid screening method for kidney disease. nih.govaafp.orgwikipedia.org |
| Biological Staining | Staining agent in histology and microbiology. chemimpex.comfishersci.nl | TBPB is used to visualize cellular structures under a microscope, aiding in diagnostics and research. chemimpex.com |
| Biochemical Assays | Monitoring enzyme activities and other biochemical reactions. chemimpex.com | The color change of TBPB can be used to follow the progress of certain enzymatic reactions. chemimpex.com |
| Antimicrobial Research | Investigating its effect on bacteria and other pathogens. biosynth.com | TBPB has been shown to inhibit the growth of certain cancer cells and human pathogens by binding to basic proteins in the cell membrane. It can halt protein synthesis in wild-type bacteria. biosynth.com |
| Drug Development | Model system for studying protein-inhibiting drugs. biosynth.com | Its mechanism of action, which involves binding to proteins, makes it a useful tool for studying drugs that target protein function. biosynth.com |
| Bio-imaging | Potential for use in advanced imaging techniques. | The development of fluorescent derivatives could enable its use in cellular and tissue imaging. |
In clinical diagnostics, the urine dipstick test for proteinuria is a prime example of TBPB's utility. The test is highly specific and sensitive for albumin, the most common protein found in urine during kidney disease. aafp.org The intensity of the color change from yellow to blue corresponds to the concentration of protein, allowing for a semi-quantitative assessment. aafp.orgwikipedia.org
Recent research also points to the potential of TBPB in antimicrobial applications. Studies have shown that it can inhibit the growth of HL-60 cells (a type of leukemia cell) and certain human pathogens. biosynth.com The mechanism is believed to involve the binding of TBPB to essential proteins on the cell membrane, thereby disrupting their function. biosynth.com
Future biomedical research should focus on:
Developing more sensitive and quantitative diagnostic tests based on TBPB for a wider range of biomarkers.
Exploring the full therapeutic potential of TBPB and its derivatives, particularly in the areas of antimicrobial and anticancer therapies.
Conducting detailed studies on the mechanisms of interaction between TBPB and biological macromolecules to inform the design of new diagnostic and therapeutic agents.
Q & A
Q. How is TBPB utilized in protein detection assays, and what methodological considerations are essential for accurate results?
TBPB binds to proteins in a pH-dependent manner, shifting color from yellow (acidic) to blue (basic). In urine protein tests, it is immobilized on test strips, where increasing albumin concentrations induce a color gradient from light green to blue . Methodological considerations include:
- pH calibration : Urine pH (typically 5–6) must fall within TBPB’s working range (pH 3.0–4.6) to avoid false negatives .
- Interference : High ionic strength or non-albumin proteins may reduce sensitivity .
- Quantitative analysis : Paper-based sensors coupled with smartphone-assisted hue (H) profiling improve precision (error: 0.016–0.021 pH units) .
Q. What role does TBPB play in pH colorimetric sensor arrays, and how is the hue profile optimized for precision?
TBPB is embedded in organosilicate matrices to create pH-responsive spots. Its λmax at 610 nm enables distinct color transitions. Optimizing precision involves:
- Array density : Increasing the number of spots reduces error (e.g., 10 spots achieve 0.009–0.279 pH unit precision) .
- Hybrid dyes : Combining TBPB with bromothymol blue broadens the detectable pH range (1.0–8.0) .
- Data processing : Hue (H) outperforms RGB/Lab/XYZ color spaces in minimizing prediction errors .
Q. What are the standard protocols for preparing TBPB-containing formulations in hair dye research?
TBPB is used at ≤0.2% in oxidative/non-oxidative formulations. Key steps include:
- Purity control : HPLC verification of homolog composition (e.g., >98.5% hexa-/heptabromo-phenolsulfonphthaleins) .
- Dermal application : 100 mg/cm² dose applied for 30–60 minutes, followed by rinsing to assess residual bioavailability (e.g., 0.05–2.71 µg/cm²) .
Advanced Research Questions
Q. What experimental designs are recommended for assessing dermal penetration of TBPB in toxicological studies?
In vitro models using OECD TG 428 guidelines are standard:
- Skin preparation : Split-thickness pig skin (380–1120 µm) or dermatomed human skin .
- Dosage : 0.2–5% TBPB applied for 30–60 minutes, followed by 72-hour receptor fluid collection .
- Bioavailability calculation : Sum of stratum corneum (22.43%), epidermis (3.82%), and dermis (0.06%) fractions .
- Validation : Total recovery within 100 ± 10% of applied dose ensures data reliability .
Q. How do discrepancies in NOAEL values for TBPB across reproductive toxicity studies impact safety assessments?
Two rat studies reported conflicting NOAELs:
- Study 1 : Maternal NOAEL = 50 mg/kg/day; fetal NOAEL = 5 mg/kg/day due to cranial ossification delays .
- Study 2 : Maternal NOAEL = 30 mg/kg/day; fetal NOAEL = 3 mg/kg/day with dose-independent teratogenicity . Factors contributing to variability:
- Dose timing : Exposure during gestation days 6–20 vs. 6–20 with extended endpoints .
- Endpoints : Weight reduction vs. congenital anomalies (e.g., cleft palate, fused zygomatic arches) . Regulatory implications: The SCCS adopted a conservative NOAEL of 3 mg/kg/day for 0.2% cosmetic use .
Q. What methodologies are employed in evaluating the genotoxic potential of TBPB?
- Ames test : Negative results in Salmonella strains (TA98, TA100, TA1535, TA1537) with/without metabolic activation .
- Mouse lymphoma assay : Cytotoxicity observed at >50 µg/mL, but no mutagenicity in TK loci .
- In vivo micronucleus test : No clastogenicity in rat bone marrow at 500 mg/kg/day . Limitations: SCCS flagged insufficient metabolic activation in some assays, necessitating complementary in vivo studies .
Q. How do metabolic studies using radiolabeled TBPB elucidate excretion pathways?
- Excretion routes : 107–119% of oral doses recovered in feces; <0.1% in urine .
- Bioavailability : Oral absorption ~30%; plasma half-life <24 hours .
- Metabolite profiling : LC-MS/MS detected unstable intermediates, but definitive structures remain uncharacterized due to low urinary excretion .
Q. What analytical challenges arise in quantifying TBPB metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
